N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Overview
Description
N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbonic Anhydrase Inhibition and Diuretic Applications
N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is part of a broader class of sulfonamides known for their carbonic anhydrase inhibitory properties, which have significant implications in the development of diuretic medications. Carbonic anhydrases (CAs) are enzymes that regulate pH and fluid balance in tissues, and inhibitors of these enzymes have been used to treat conditions like glaucoma, epilepsy, and hypertension. Recent research has shown that diuretics with CA inhibitory action, including sulfonamide-based compounds, exhibit potent activity against CA isoforms present in kidneys and blood vessels, explaining their efficacy in lowering blood pressure and their organ-protective activity. This has led to a better understanding of the polypharmacological effects of these drugs, suggesting potential for drug repositioning and combination therapies for cardiovascular diseases and obesity (Carta & Supuran, 2013).
Environmental Impact and Analytical Methods
The presence of sulfonamides, including this compound, in the environment has been a topic of concern due to their widespread use in healthcare and veterinary medicine. Research has highlighted the environmental persistence of these compounds and their potential to induce antimicrobial resistance. Advanced analytical methods, such as capillary electrophoresis, have been developed to detect and quantify sulfonamides in environmental samples, facilitating the study of their distribution, fate, and impact on microbial populations and human health (Hoff & Kist, 2009).
Antimicrobial and Antitumour Applications
Beyond their well-known use as antimicrobials, sulfonamides have shown potential in cancer research. The structural diversity and the ability to inhibit various enzymes make them candidates for antitumour drug development. Recent studies have explored the synthesis and pharmacological evaluation of sulfonamide derivatives, demonstrating their activity against different cancer cell lines. This research underscores the importance of sulfonamides in the planning and synthesis of future drugs with potential antitumour properties (El-Qaliei et al., 2020).
Properties
IUPAC Name |
N-methyl-3-oxo-N-(1-phenylpropan-2-yl)-4H-1,4-benzoxazine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(10-14-6-4-3-5-7-14)20(2)25(22,23)15-8-9-17-16(11-15)19-18(21)12-24-17/h3-9,11,13H,10,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDAYSFHRIRTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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